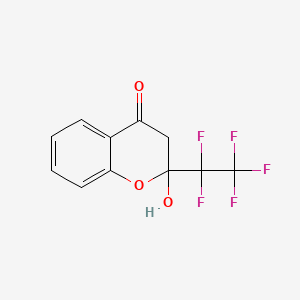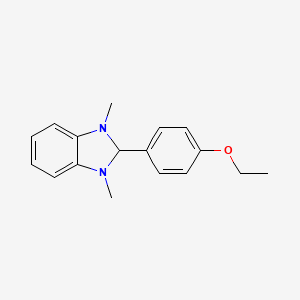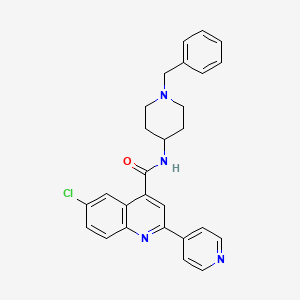![molecular formula C22H24N4O4S B10796344 5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665906 is a compound identified through the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of malaria parasites, making it a subject of interest in the field of medicinal chemistry and parasitology .
Preparation Methods
The synthetic routes and reaction conditions for MMV665906 are not widely documented in public literature. compounds in the MMV Malaria Box are typically synthesized through a series of organic reactions involving various reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MMV665906 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction might yield an alkane or alcohol.
Scientific Research Applications
MMV665906 has several scientific research applications, particularly in the field of parasitology and medicinal chemistry:
Antimalarial Research: MMV665906 has been shown to inhibit the growth of malaria parasites, making it a potential candidate for the development of new antimalarial drugs.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in malaria infection and resistance.
Drug Development: MMV665906 serves as a lead compound for the development of new drugs targeting malaria and other parasitic diseases.
Mechanism of Action
The mechanism of action of MMV665906 involves the inhibition of specific enzymes and pathways critical for the survival of malaria parasites. The compound targets the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and the replication of the parasite’s DNA . By inhibiting this pathway, MMV665906 effectively halts the growth and proliferation of the parasite.
Comparison with Similar Compounds
MMV665906 can be compared with other compounds in the MMV Malaria Box, such as:
MMV006913: Exhibits a similar mechanism of action by targeting the folate biosynthesis pathway.
MMV019124: Shows structural similarity and similar antimalarial activity.
MMV665807: Another compound with comparable inhibitory effects on malaria parasites.
These compounds share similar mechanisms of action and structural features, but MMV665906 stands out due to its specific potency and selectivity in inhibiting malaria parasite growth.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-5-10-18(21(27)13-15)19-14-20(25-24-19)22(28)23-16-6-8-17(9-7-16)31(29,30)26-11-3-2-4-12-26/h5-10,13-14,27H,2-4,11-12H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
GIQLSYUQGQPQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)

![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B10796307.png)
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)

